Vemurafenib-d7

LC-MS/MS Therapeutic Drug Monitoring Bioanalysis

Vemurafenib-d7 is the deuterium-labeled analog of Vemurafenib, a selective B-RAF kinase inhibitor used as a chemotherapeutic agent. This stable isotope-labeled compound (molecular formula C23H11D7ClF2N3O3S, MW 496.97) is exclusively designed to serve as an optimal internal standard for the accurate and precise quantification of Vemurafenib in complex biological matrices via LC-MS/MS. Unlike unlabeled structural analogs, Vemurafenib-d7 co-elutes identically with the analyte yet exhibits a distinct mass shift (+7 Da), effectively compensating for matrix effects, ionization suppression, and sample handling variability. This ensures superior analytical accuracy, precision, and reproducibility for applications in therapeutic drug monitoring, pharmacokinetic profiling, metabolite identification, and the development or validation of bioanalytical methods for bioequivalence studies, in full compliance with stringent FDA and EMA regulatory guidelines. Order from certified suppliers offering comprehensive Certificates of Analysis to guarantee method performance.

Molecular Formula C23H18ClF2N3O3S
Molecular Weight 497.0 g/mol
CAS No. 1365986-73-7
Cat. No. B12073847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVemurafenib-d7
CAS1365986-73-7
Molecular FormulaC23H18ClF2N3O3S
Molecular Weight497.0 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F
InChIInChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2,9D2
InChIKeyGPXBXXGIAQBQNI-TXFBWYMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vemurafenib-d7 (CAS 1365986-73-7) 作为精准分析内标的氘代BRAF抑制剂


Vemurafenib-d7 是 Vemurafenib 的氘代同位素标记形式,其分子式为 C23H11D7ClF2N3O3S,分子量为 496.97 。作为稳定同位素标记化合物,它主要用作生物分析中的内标,以克服基质效应、电离抑制和样品处理过程中的变异,从而实现对 Vemurafenib 的精准定量 [1][2]。

为什么不能简单替换:Vemurafenib-d7 不可被同类物替代的技术壁垒


在 LC-MS/MS 等质谱分析中,非标记 Vemurafenib 或其结构类似物若被用作内标,其色谱保留时间、离子化效率和基质效应与待测物 Vemurafenib 可能存在微小但关键的差异,导致定量结果不准确 [1]。只有 Vemurafenib-d7 与待测物在物理化学性质上几乎完全相同,共同洗脱,但质荷比 (m/z) 不同,从而保证了定量分析的精密度和准确度,这是非标记类似物无法实现的 [2]。

Vemurafenib-d7 采购前必读:量化的分析性能与可比性数据指南


LC-MS/MS 定量精准度:Vemurafenib-d7 作为内标优于非同位素内标

使用 Vemurafenib-d7 作为内标,一项血浆定量方法在 1-100 μg/mL 的浓度范围内实现了 r² ≥ 0.9985 的线性,批间和批内准确度在标称浓度的 ±7.6% 以内,批间和批内精密度 ≤9.3% [1]。相比之下,未使用同位素内标的方法通常精度较差。

LC-MS/MS Therapeutic Drug Monitoring Bioanalysis

质谱区分度:Vemurafenib-d7 与未标记 Vemurafenib 的 m/z 差异

在典型的 LC-MS/MS 方法中,Vemurafenib 的监测离子跃迁为 m/z 490>255,而 Vemurafenib-d7 的监测离子跃迁为 m/z 497>255 。这 7 Da 的质量差异源于分子中 7 个氘原子的取代,使得质谱仪能够清晰区分分析物和内标。

Mass Spectrometry Stable Isotope Labeling Method Development

氘代对药代动力学特征的潜在影响:Vemurafenib-d7 作为体内探针的可能性

氘代药物可能通过动力学同位素效应改变药物的代谢速率。Vemurafenib-d7 作为氘代类似物,其代谢稳定性可能优于未标记的 Vemurafenib [1]。尽管缺乏针对该化合物的直接体内比较数据,但氘代作为一种通用策略,已显示出改善药代动力学特性的潜力,这为 Vemurafenib-d7 作为体内探针或潜在改良药物的研究提供了理论基础 [2]。

Pharmacokinetics Deuterium Isotope Effect Metabolic Stability

Vemurafenib-d7 的最佳科研与工业应用场景


治疗药物监测 (TDM) 与临床药代动力学研究

当需要精确测定患者血浆中 Vemurafenib 的浓度以指导个体化治疗或评估药物暴露-反应关系时,Vemurafenib-d7 是建立高精度 LC-MS/MS 方法的首选内标 [1]。其已验证的方法学性能确保了结果的可靠性和重现性。

药物代谢与分布研究

在研究 Vemurafenib 的体内代谢途径、鉴定代谢产物或评估组织分布时,Vemurafenib-d7 可作为示踪剂或内标,用于区分内源性干扰并准确定量原型药物及代谢产物 [2]。

生物等效性研究与仿制药开发

在开发和验证仿制药 Vemurafenib 制剂的生物等效性研究中,需要使用高灵敏度和高选择性的分析方法来比较受试制剂和参比制剂的药代动力学参数。Vemurafenib-d7 是满足 FDA 和 EMA 对方法学验证严格要求的理想内标选择 [3]。

Technical Documentation Hub

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